

Comparative Cross-Reactivity Profile of CDK4/6 Inhibitors

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Compound of Interest

Compound Name: (S)-Veludacigib

Cat. No.: B11930853

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The selectivity of kinase inhibitors is a critical factor in their efficacy and toxicity profiles. Off-target effects can lead to adverse events but may also contribute to therapeutic activity. The three major CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—exhibit distinct selectivity profiles.

Data Presentation: Kinase Selectivity

Biochemical assays are crucial for determining the selectivity of kinase inhibitors. The following table summarizes the inhibitory activity (IC₅₀/K_i in nM) of palbociclib, ribociclib, and abemaciclib against their primary targets (CDK4 and CDK6) and a selection of off-target kinases. Lower values indicate higher potency.

| Kinase Target | Palbociclib (IC50/Ki, nM) | Ribociclib (IC50/Ki, nM) | Abemaciclib (IC50/Ki, nM) |
|----------------|---------------------------|--------------------------|---------------------------|
| CDK4/cyclin D1 | 9 - 11[1] | 10[1] | 2[1] |
| CDK6/cyclin D3 | 15[1] | 39[1] | 10[2] |
| CDK1/cyclin B | >10,000 | >1,000 | 100-300 |
| CDK2/cyclin A | >5,000 | >1,000 | 10-100 |
| CDK9/cyclin T1 | Not specified | >1,000 | ~40 |
| GSK3β | Not specified | Not specified | ~100 |
| CAMK2A | Not specified | Not specified | ~100 |
| TTK | Not specified | Not specified | ~100 |

Note: Data is compiled from multiple sources and assay conditions may vary.

From the data, both palbociclib and ribociclib demonstrate high selectivity for CDK4 and CDK6 with significantly less activity against other CDKs and kinases.[3][4] In contrast, abemaciclib is a more promiscuous kinase inhibitor, showing activity against other CDK family members (CDK1, CDK2, CDK9) and other kinases at higher concentrations.[5][6] This broader activity profile may contribute to both its unique efficacy and its distinct side-effect profile, such as a lower incidence of neutropenia but a higher incidence of diarrhea compared to palbociclib and ribociclib.[1][7]

Experimental Protocols

Kinase Profiling Assay (e.g., KINOMEScan™)

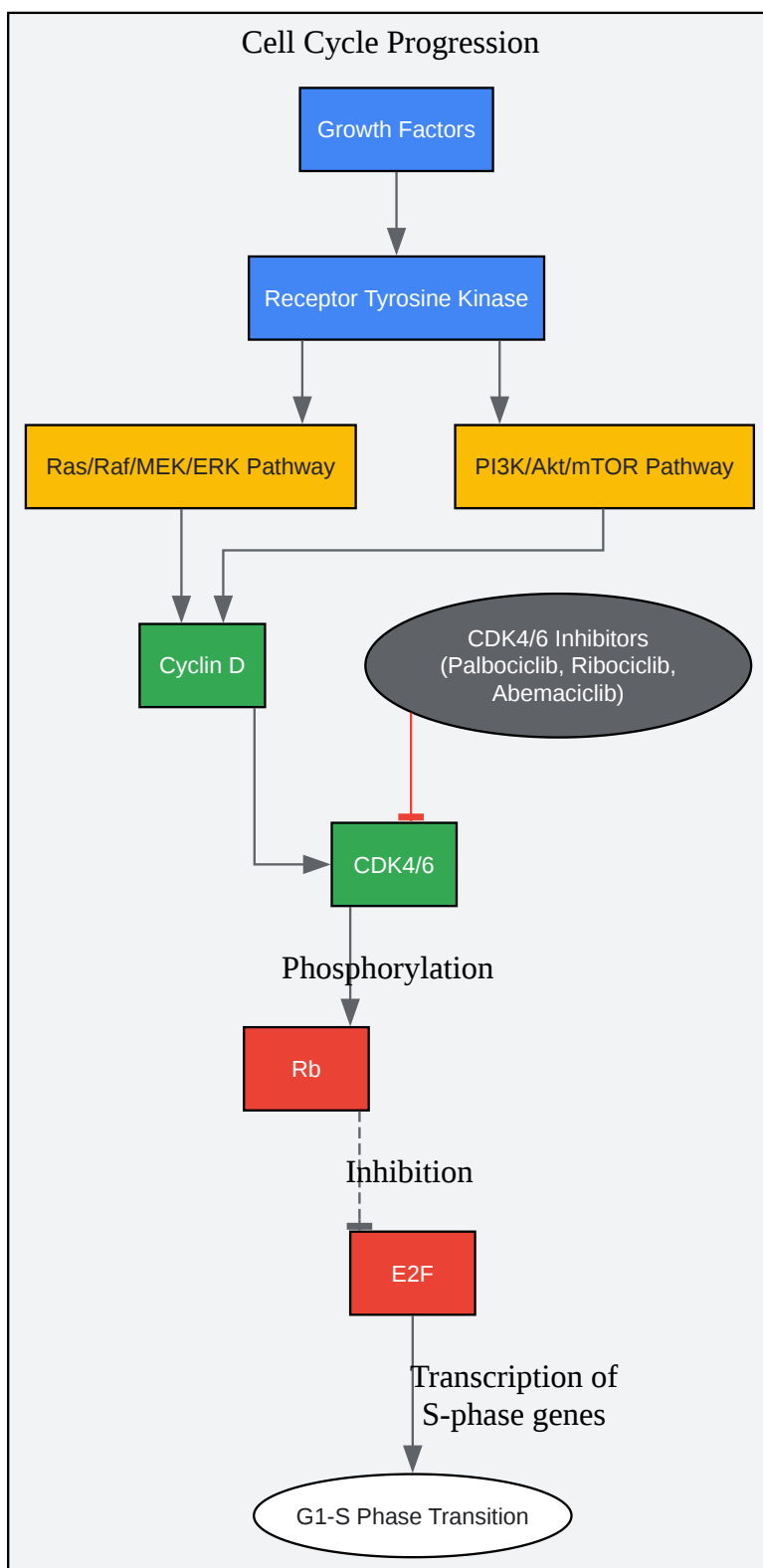
A common method to determine kinase inhibitor selectivity is a competition binding assay, such as KINOMEScan™. This experimental approach quantitatively measures the interaction of a test compound with a large panel of kinases.

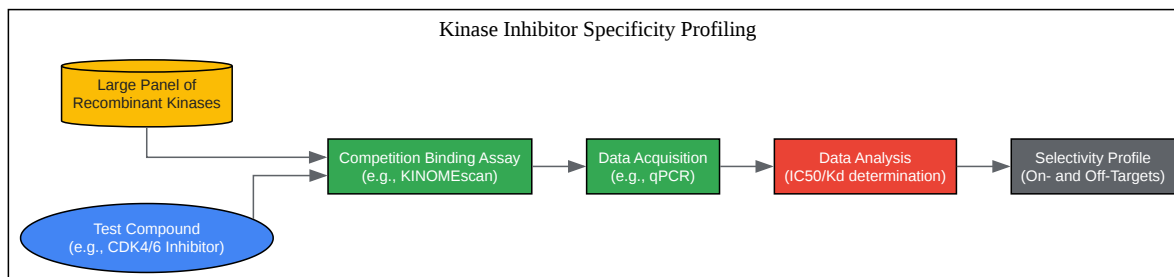
Methodology:

- Immobilization: A proprietary ligand is immobilized on a solid support, to which the kinase of interest is bound.
- Competition: The test compound (e.g., a CDK4/6 inhibitor) is added at various concentrations to compete with the immobilized ligand for binding to the kinase.
- Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR of a DNA tag conjugated to the kinase.
- Data Analysis: The results are reported as the percentage of kinase that remains bound to the solid support at a given inhibitor concentration. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. These values can be used to calculate dissociation constants (K_d) or IC_{50} values.^[5]

Visualizations

Below are diagrams illustrating the CDK4/6 signaling pathway and a general workflow for assessing kinase inhibitor specificity.





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- To cite this document: BenchChem. [Comparative Cross-Reactivity Profile of CDK4/6 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11930853#cross-reactivity-profile-of-s-veludacigib>]

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